molecular formula C13H8IN3O2 B1411380 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid CAS No. 1464153-44-3

4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid

Cat. No. B1411380
CAS RN: 1464153-44-3
M. Wt: 365.13 g/mol
InChI Key: GLIBAJZLMHLEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid is a chemical compound with the molecular formula C13H8IN3O2 . It has been studied for its potential as a dual inhibitor of ROR1 and Aurora kinase signaling, which are pathways involved in cell proliferation and apoptosis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, methyl benzoates were reacted with excessive amounts of ethynyltrimethylsilane under palladium catalysis to afford the Sonogashira coupling products, which were further deprotected with K2CO3 to produce the terminal alkynes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid moiety attached to an imidazo[1,2-a]pyrazine ring that carries an iodine atom .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, compounds with similar structures have been synthesized and subjected to activity assessment .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 364.14 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

Anticancer Activity

4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid derivatives have shown promise in anticancer research. For example, Demirayak and Yurttaş (2014) synthesized new pyrazino[1,2-a]benzimidazole derivatives and investigated their anticancer activities, finding compounds with remarkable activity compared to standard drugs like melphalan and cisplatin (Demirayak & Yurttaş, 2014).

Synthesis of Bioactive Cocrystals

Research by Al-Otaibi et al. (2020) explored the synthesis of cocrystals of pyrazinamide with hydroxybenzoic acids. They found that these cocrystals might exhibit inhibitory activity against mycobacterium tuberculosis, suggesting potential applications in anti-TB drug formulation (Al-Otaibi et al., 2020).

Analgesic and Anti-Inflammatory Activities

Compounds containing the this compound structure have been investigated for their potential analgesic and anti-inflammatory activities. Chikkula and Sundararajan (2017) synthesized novel benzimidazole analogs that showed significant analgesic and anti-inflammatory properties (Chikkula & Sundararajan, 2017).

Antimicrobial Activity

Research into the antimicrobial properties of derivatives of this compound has shown promising results. Jyothi and Madhavi (2019) synthesized novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides and found that some of these compounds exhibited significant antimicrobial activity (Jyothi & Madhavi, 2019).

Sensing Applications

This compound derivatives have been utilized in the development of sensors. Hirano et al. (2010) studied the metal-ion complexation of imidazo[1,2-a]pyrazin-3(7H)-one derivatives, demonstrating their potential as colorimetric and fluorometric sensors of metal ion acidity (Hirano et al., 2010).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, including phosphatidylinositol 3-kinase (PI3K) and cysteine proteases . The interaction with PI3K is particularly noteworthy as this enzyme is involved in cell growth, proliferation, and survival pathways. The compound acts as an inhibitor of PI3K, thereby modulating the signaling pathways that control these cellular processes . Additionally, the interaction with cysteine proteases suggests a potential role in protein degradation and turnover .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by interfering with the PI3K signaling pathway . It also affects gene expression by modulating the activity of transcription factors downstream of PI3K. Furthermore, this compound influences cellular metabolism by altering the flux of metabolites through key metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to a decrease in the activation of the AKT signaling pathway, which is crucial for cell survival and proliferation. Additionally, the compound can interact with cysteine residues in proteases, leading to enzyme inhibition and subsequent effects on protein turnover .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest a narrow therapeutic window for the use of this compound in cancer treatment.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PI3K and cysteine proteases, influencing the flux of metabolites through these pathways . The compound’s inhibition of PI3K affects the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key lipid signaling molecule . This, in turn, impacts various downstream signaling events and metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, but its distribution is also influenced by active transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound has been found to localize primarily in the cytoplasm and nucleus . In the cytoplasm, it interacts with enzymes and signaling molecules, while in the nucleus, it can influence gene expression by modulating transcription factors . The presence of targeting signals or post-translational modifications may direct the compound to specific subcellular compartments, enhancing its biological activity.

properties

IUPAC Name

4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8IN3O2/c14-11-5-16-12-6-15-10(7-17(11)12)8-1-3-9(4-2-8)13(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIBAJZLMHLEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CN=C3C=N2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.